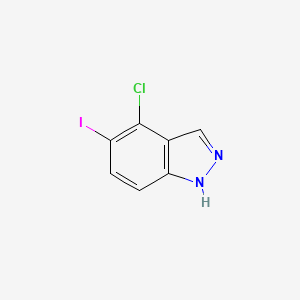

4-chloro-5-iodo-1H-indazole

Overview

Description

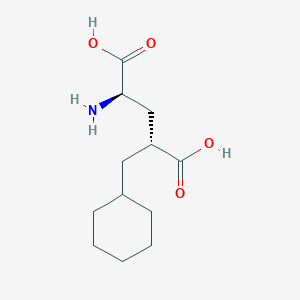

4-chloro-5-iodo-1H-indazole is a derivative of indazole . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of indazole, with the addition of a chlorine atom at the 4th position and an iodine atom at the 5th position .Scientific Research Applications

Development of Novel Antagonists

One application involves the development of novel transient receptor potential A1 (TRPA1) antagonists. Through high-throughput screening and medicinal chemistry optimization, compounds were identified and optimized to improve in vitro activity against TRPA1, a target relevant in inflammatory pain. The optimization process demonstrated the significance of substituents on the indazole ring system, highlighting the compound's role in creating potent and selective antagonists (Rooney et al., 2014).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Derivatives of 4-chloro-5-iodo-1H-indazole have been studied for their efficiency in protecting mild steel against corrosion in acidic media. These studies involve electrochemical methods and molecular modeling to understand the compounds' inhibitory behavior and adsorption mechanisms on metal surfaces, demonstrating their potential as effective corrosion inhibitors (Bentiss et al., 2007).

Click Chemistry and Drug Discovery

Furthermore, this compound derivatives are involved in click chemistry applications, contributing to drug discovery efforts. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, a key reaction in click chemistry, showcases the utility of such compounds in linking reactions crucial for creating bioactive molecules with potential therapeutic applications (Kolb & Sharpless, 2003).

Experimental and Theoretical Investigations

Experimental and theoretical investigations into the adsorption behavior of new triazole derivatives, including those related to this compound, on mild steel in acid media highlight the role of these compounds in understanding corrosion processes. Through such studies, insights into the molecular structure and inhibition efficiency relationship are gained, guiding the design of more effective corrosion inhibitors (Li et al., 2007).

Synthesis and Application in Organic Chemistry

Additionally, the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles using this compound derivatives in the presence of novel catalytic systems demonstrates the compound's utility in organic synthesis and drug discovery. The tolerance of various sensitive groups in these reactions reveals the method's potential applications across a range of synthetic and medicinal chemistry contexts (Li et al., 2008).

Mechanism of Action

Target of Action

4-Chloro-5-Iodo-1H-Indazole is a derivative of the heterocyclic compound indazole . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

For instance, some indazole derivatives can inhibit cell growth

Biochemical Pathways

Indazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities

Result of Action

properties

IUPAC Name |

4-chloro-5-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBOYUUJTXXCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(4-cyano-2-methoxyphenoxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1648145.png)

![[(3S,4S,5R,6S)-3,4,5,6-Tetrahydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B1648149.png)

![4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1648168.png)

![N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide](/img/structure/B1648171.png)

![tert-butyl N-[2-amino-1-(3-fluorophenyl)ethyl]carbamate](/img/structure/B1648176.png)

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648180.png)